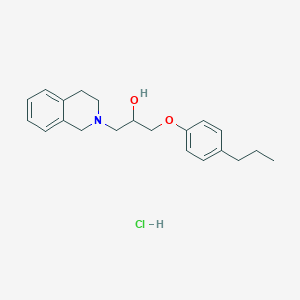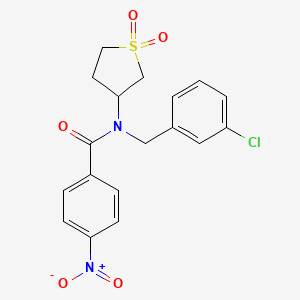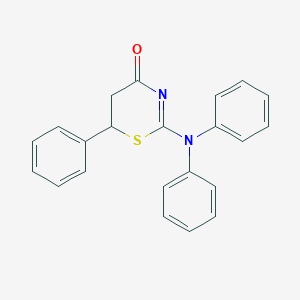
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride
描述
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride, commonly known as PPN, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a beta-adrenergic receptor antagonist that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
PPN works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the activity of the sympathetic nervous system. This leads to a reduction in the activity of the sympathetic nervous system, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
PPN has been shown to have a range of biochemical and physiological effects, including the reduction of heart rate, the relaxation of smooth muscle, and the inhibition of neurotransmitter release. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the main advantages of using PPN in lab experiments is its specificity for beta-adrenergic receptors, which allows researchers to study the effects of blocking these receptors without affecting other systems in the body. However, PPN is a complex compound that requires specialized knowledge and equipment to synthesize, making it difficult for researchers to produce in-house. It is also relatively expensive, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for research on PPN, including the development of new synthesis methods that are more efficient and cost-effective. There is also potential for the development of new drugs based on the structure of PPN that could be used to treat a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of PPN and to identify potential new applications for this compound in scientific research.
科学研究应用
PPN has been used in a variety of scientific research applications, including the study of cardiovascular function, pulmonary function, and the central nervous system. It has been shown to have a range of effects on these systems, including the reduction of heart rate, the relaxation of smooth muscle, and the inhibition of neurotransmitter release.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-5-17-8-10-21(11-9-17)24-16-20(23)15-22-13-12-18-6-3-4-7-19(18)14-22;/h3-4,6-11,20,23H,2,5,12-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMRKZQGUADDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4078923.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)

![4-{isonicotinoyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl isonicotinate](/img/structure/B4078939.png)
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)